Propyne, 1-bromo-

描述

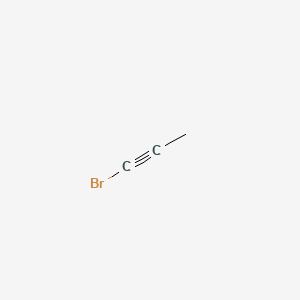

Propyne, 1-bromo- (also known as 3-bromo-1-propyne) is an organic compound with the chemical formula HC≡CCH₂Br. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to the terminal carbon of a propyne molecule. This compound is a colorless liquid with a lachrymatory effect, making it an irritant to the eyes and respiratory system .

准备方法

Synthetic Routes and Reaction Conditions: Propyne, 1-bromo- can be synthesized through the bromination of propyne. One common method involves the treatment of propargyl alcohol with phosphorus tribromide (PBr₃), which results in the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods: In industrial settings, propyne, 1-bromo- is produced by the bromination of propyne using bromine (Br₂) in the presence of a catalyst. This process ensures high yield and purity of the compound .

化学反应分析

Types of Reactions: Propyne, 1-bromo- undergoes various chemical reactions, including nucleophilic substitution, elimination, and addition reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Propyne, 1-bromo- reacts with nucleophiles such as amines and thiols to form substituted propyne derivatives.

Elimination Reactions: When treated with strong bases like sodium amide (NaNH₂), propyne, 1-bromo- undergoes elimination to form alkynes.

Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides to form dihalides and haloalkenes.

Major Products:

Nucleophilic Substitution: Substituted propyne derivatives.

Elimination: Formation of alkynes.

Addition: Formation of dihalides and haloalkenes.

科学研究应用

Scientific Applications of 1-Bromopropane

1-Bromopropane, also known as n-propyl bromide, is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, catalysis, and material science. Its reactivity and versatility make it a valuable building block and intermediate in various chemical processes.

Applications in Organic Synthesis

1-Bromopropane serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the production of:

- Propargyl and Allenyl Alcohols: 1-Bromopropane is employed in catalytic reactions to produce propargyl and allenyl alcohols, which are essential intermediates in organic synthesis.

- Trisubstituted Alkenes: It is used in the synthesis of (Z)-trisubstituted alkenes, which have biological and medicinal significance .

- C-Glycosides: 1-Bromopropane is used in the synthesis of diverse C–R glycosides from readily available and bench-stable 1-deoxyglycosides. The reaction proceeds under mild conditions and exhibits high stereoselectivity across a broad range of glycosyl units .

Applications in Catalysis

In catalysis, 1-bromopropane is utilized in various catalytic reactions, including:

- Bromoboration Reactions: 1-Bromopropane participates in bromoboration reactions, yielding (Z)-2-bromo-1-propenyldibromoborane, a valuable intermediate in synthesizing complex molecules .

- Cross-Coupling Reactions: It is involved in palladium-catalyzed cross-coupling reactions, providing corresponding (Z)-alkenylpinacolboronates in high yields .

Applications in Material Science

1-Bromopropane is also employed in material science for the preparation of polymers and advanced materials with specific properties.

Other Applications

- Laboratory Reagent: 1-Bromopropane is used as a laboratory reagent in various chemical reactions.

- Cleaning and Degreasing: It is used in cleaning and furnishing care, automotive care, lubricants, and degreasers .

- Risk Management: 1-Bromopropane is under consideration for risk management due to its potential harm to human health . The proposed human health objective is to reduce the exposure of the general population to this substance .

Safety and Health Considerations

1-Bromopropane poses several health risks, including potential carcinogenicity, reproductive and developmental effects, and neurotoxicity . It can cause irritation to the skin, eyes, and respiratory tract . Studies have shown that exposure to 1-bromopropane can lead to molecular alterations related to carcinogenicity, such as genotoxicity, oxidative stress, and immunomodulation .

Synthesis and Production

作用机制

The mechanism of action of propyne, 1-bromo- involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various organic synthesis reactions, where propyne, 1-bromo- acts as a key intermediate .

相似化合物的比较

Propargyl Chloride (3-chloro-1-propyne): Similar to propyne, 1-bromo-, but with a chlorine atom instead of bromine.

Propargyl Alcohol (2-propyn-1-ol): Contains a hydroxyl group instead of a halogen.

1-Bromo-2-propyne: Another brominated propyne derivative with the bromine atom on the second carbon.

Uniqueness: Propyne, 1-bromo- is unique due to its specific reactivity and the presence of a bromine atom, which imparts distinct chemical properties compared to its chlorine and hydroxyl analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

生物活性

Propyne, 1-bromo- (chemical formula: C₃H₃Br) is a halogenated alkyne that has garnered attention due to its potential biological activities and toxicological effects. This article aims to explore the biological activity of Propyne, 1-bromo-, focusing on its toxicity, potential carcinogenicity, and metabolic pathways.

General Toxicity

Propyne, 1-bromo- exhibits significant toxicity in both animal models and human studies. Reports indicate that exposure can lead to neuropathy , affecting gait and cognitive functions. In humans, severe and irreversible neuropathy has been observed at exposure levels ranging from 0.3 to 49 ppm . Animal studies have shown a decrease in locomotor activity and signs of ataxia following exposure to high doses .

Carcinogenic Potential

The carcinogenic potential of Propyne, 1-bromo- has been evaluated through various studies. Notably, the National Toxicology Program (NTP) concluded that it is "reasonably anticipated to be a human carcinogen" based on evidence from rodent studies showing significant increases in benign and malignant tumors in both male and female subjects . In female mice, exposure resulted in increased incidences of alveolar/bronchiolar neoplasms , while male rats showed an increase in large intestine tumors .

Metabolism and Biotransformation

Propyne, 1-bromo- undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Following administration in animal models, significant amounts of the compound were exhaled or excreted in urine and feces. Key metabolites identified include:

- N-acetyl-S-propyl-cysteine

- N-acetyl-S-(2-hydroxypropyl)cysteine

- N-acetyl-3-(propylsulfinyl) alanine

These metabolites indicate the compound's interaction with glutathione (GSH), suggesting a pathway for oxidative stress and potential toxicity .

Study 1: Neurotoxicity Assessment

A study involving repeated inhalation exposure to Propyne, 1-bromo- demonstrated neurotoxic effects in rats. Clinical signs included decreased activity levels and impaired coordination. The findings suggest that prolonged exposure may lead to significant neurological deficits similar to those observed in human cases .

Study 2: Carcinogenicity Evaluation

In a long-term carcinogenicity study conducted by the NTP, groups of male and female B6C3F1 mice were exposed to varying concentrations of Propyne, 1-bromo- over a period of 105 weeks. Results indicated a clear dose-response relationship for tumor development in female mice, confirming the compound's carcinogenic potential .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Toxicity | Severe neuropathy; decreased locomotor activity; ataxia observed in animals |

| Carcinogenicity | Increased incidence of tumors in rodent studies; classified as reasonably anticipated human carcinogen |

| Metabolism | Formation of multiple metabolites; interaction with glutathione indicating oxidative stress |

| Neurotoxicity | Clinical signs of neurotoxicity observed at low exposure levels |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-bromo-propyne in laboratory settings?

- Methodological Answer : Synthesis optimization requires balancing reaction parameters such as temperature, solvent polarity, and stoichiometry. For bromination of propyne, methods like radical bromination or electrophilic addition (using HBr with peroxides) should be evaluated for yield and selectivity. Purification via fractional distillation or column chromatography is critical to isolate 1-bromo-propyne from potential by-products like 1,2-dibromopropane . Characterization via H NMR (e.g., terminal alkyne proton at δ 1.8–2.1 ppm) and IR (C≡C stretch ~2100 cm) is essential to confirm purity .

Q. How can researchers ensure accurate characterization of 1-bromo-propyne’s physicochemical properties?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Identify Br substitution via coupling patterns (e.g., H-C HMBC correlations).

- GC-MS : Monitor molecular ion peaks (m/z 118 for [M]) and fragmentation patterns.

- Melting/Boiling Points : Compare experimental values (e.g., boiling point ~80–85°C) against literature databases like NIST Chemistry WebBook . Discrepancies may indicate impurities or isomerization .

Q. What safety protocols are critical when handling 1-bromo-propyne in lab settings?

- Methodological Answer : Prioritize fume hood use due to volatile brominated compounds. Implement personal protective equipment (PPE) and emergency neutralization protocols for spills (e.g., sodium bicarbonate for acid residues). Document toxicity data (e.g., LC values) and storage conditions (anhydrous, inert atmosphere) to mitigate risks .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving 1-bromo-propyne?

- Methodological Answer : Density Functional Theory (DFT) calculations can model intermediates in bromopropene formation or alkyne stabilization. For example, compare activation energies for electrophilic vs. radical pathways. Validate computational results with kinetic isotope effects (KIEs) or substituent studies . Discrepancies between theoretical and experimental data may highlight overlooked solvent effects or transition states .

Q. What strategies address conflicting spectroscopic data for 1-bromo-propyne derivatives in cross-coupling reactions?

- Methodological Answer : Use 2D NMR (e.g., HSQC, NOESY) to distinguish regioisomers in Sonogashira or Heck couplings. For ambiguous results, synthesize isotopic analogs (e.g., C-labeled propyne) to trace bond formation. Cross-reference data with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can researchers design experiments to probe the steric and electronic effects of 1-bromo-propyne in catalytic systems?

- Methodological Answer :

- Steric Effects : Compare reaction rates with bulkier analogs (e.g., 1-bromo-3-methylpropyne) using kinetic studies.

- Electronic Effects : Modify substituents (e.g., electron-withdrawing groups) and monitor catalytic turnover via in situ IR or UV-Vis spectroscopy.

- Control Experiments : Use deuterated solvents or inhibitors to isolate specific interactions .

Q. Data Reproducibility and Literature Gaps

Q. What steps ensure reproducibility of synthetic procedures for 1-bromo-propyne across labs?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, catalyst batches, and purification thresholds (e.g., ≥95% purity by GC).

- Open Data : Share raw NMR/FID files and chromatograms in repositories like Zenodo.

- Inter-Lab Validation : Collaborate with independent labs to verify yields and spectral data .

Q. How can systematic reviews address gaps in the application of 1-bromo-propyne in asymmetric catalysis?

- Methodological Answer : Apply the PICO framework:

- Population : Catalytic systems (e.g., palladium complexes).

- Intervention : 1-bromo-propyne as a substrate.

- Comparison : Other halogenated alkynes.

- Outcome : Enantiomeric excess (ee) and turnover frequency (TOF).

Use tools like SciFinder to aggregate data and identify understudied ligand systems or solvent combinations .

属性

IUPAC Name |

1-bromoprop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br/c1-2-3-4/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFUZSHTIOFGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173855 | |

| Record name | Propyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-82-9 | |

| Record name | 1-Propyne, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyne, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。